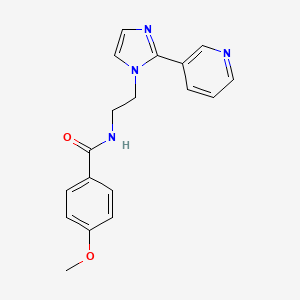

4-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

Description

This compound features a methoxy-substituted benzamide core linked via an ethyl chain to a pyridin-3-yl-imidazole moiety. Its structure combines aromatic and heterocyclic components, which are critical for interactions with biological targets.

Properties

IUPAC Name |

4-methoxy-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-24-16-6-4-14(5-7-16)18(23)21-10-12-22-11-9-20-17(22)15-3-2-8-19-13-15/h2-9,11,13H,10,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDWAQWRBNINAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde or ketone.

Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the imidazole intermediate.

Formation of the Benzamide Moiety: The benzamide group is formed by reacting the intermediate with 4-methoxybenzoic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

Reduction: The imidazole and pyridine rings can be reduced under specific conditions to form saturated heterocycles.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

Oxidation: Formation of 4-hydroxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide.

Reduction: Formation of saturated derivatives of the imidazole and pyridine rings.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

- Methoxy vs. Halogenated/Electron-Withdrawing Groups: The methoxy group in the target compound contrasts with electron-withdrawing substituents in analogs like N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (130) (), which features fluorophenyl and oxadiazole groups.

Methoxy vs. Alkyl/Aromatic Substituents :

Compounds such as 4-tert-butyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide () incorporate bulky tert-butyl groups. These substituents increase steric hindrance, which could limit target accessibility compared to the smaller methoxy group in the target compound .

Linker Modifications

- Ethyl vs. Hexyloxy Chains: The ethyl linker in the target compound is shorter than the hexyloxy chain in 4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (2g) (). Longer chains may improve flexibility but reduce metabolic stability, whereas the ethyl group provides a balance between conformational freedom and structural compactness .

Functionalized Linkers :

N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) () includes a ureido-functionalized ethyl linker. This modification introduces hydrogen-bonding capacity, which is absent in the target compound’s simpler ethyl chain. Such differences may influence target selectivity and pharmacokinetics .

Heterocyclic Moieties

- Imidazole-Pyridine vs. Triazole-Thiazole Systems: The pyridin-3-yl-imidazole system in the target compound differs from triazole-thiazole hybrids like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) (). Triazole-thiazole systems offer additional hydrogen-bonding sites but may increase molecular weight and synthetic complexity .

Imidazole vs. Pyrimidine-Benzothiazole Systems :

Analogs such as 4-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide () feature fused pyrimidine-benzothiazole cores. These systems provide planar aromatic surfaces for intercalation but may reduce solubility compared to the imidazole-pyridine moiety in the target compound .

Pharmacological Implications

- Binding Affinity : The pyridine-imidazole system may mimic cofactors in enzymatic targets, as seen in compounds like 6-(1H-imidazol-1-yl)-N-[1-(3,4,5-trifluorophenyl)ethyl]pyrimidin-4-amine (129) (), which showed high binding energies in silico studies. The target compound’s methoxy group could enhance interactions with hydrophobic pockets .

- Selectivity : The absence of strongly electron-withdrawing groups (e.g., fluorine in ) may reduce off-target effects compared to halogenated analogs.

Biological Activity

4-Methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound is characterized by the presence of a methoxy group, a pyridine ring, an imidazole ring, and a benzamide moiety. Its synthesis and biological properties have garnered attention in medicinal chemistry, particularly in the context of anticancer research.

Chemical Structure

The chemical formula for this compound is . The structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. Specifically, it has been tested against the MCF cell line with a reported IC50 value of approximately 25.72 ± 3.95 μM. Furthermore, in vivo studies demonstrated that this compound suppresses tumor growth in animal models .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF | 25.72 ± 3.95 | Induces apoptosis |

| U87 | 45.2 ± 13.0 | Cytotoxicity comparable to DOX |

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival pathways. The compound's structural features allow it to fit into the active sites of these targets, potentially inhibiting their activity and leading to programmed cell death.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Apoptosis Induction : Flow cytometry analyses confirmed that the compound accelerates apoptosis in MCF cell lines when administered at daily dosages .

- Inhibition of Tumor Growth : Animal model studies indicated that treatment with this compound significantly reduced tumor size compared to untreated controls.

- SAR Studies : Structure–activity relationship (SAR) studies suggest that modifications to the imidazole or pyridine components may enhance biological activity and selectivity for cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: MCF Cell Line

In a controlled study, MCF cells were treated with varying concentrations of the compound over several days. The results showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

Case Study 2: In Vivo Tumor Model

A study involving xenograft models demonstrated that administration of the compound resulted in a significant reduction in tumor volume compared to control groups receiving placebo treatments.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments (e.g., methoxy group at δ ~3.8 ppm, imidazole protons at δ 7.5–8.5 ppm). 13C NMR confirms carbonyl (C=O) and aromatic carbons .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend in amide at ~1550 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity by quantifying residual solvents or byproducts .

How can researchers design experiments to evaluate the compound’s bioactivity?

Q. Advanced

- Targeted assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to screen for activity. Optimize assay conditions (pH, temperature) to reflect physiological environments .

- Molecular docking : Predict binding affinity to biological targets (e.g., receptors or enzymes) using software like AutoDock. Compare docking poses with known inhibitors .

- Cellular studies : Assess cytotoxicity via MTT assays and validate mechanisms using Western blotting or flow cytometry .

How should researchers address discrepancies in analytical data, such as conflicting NMR or MS results?

Q. Advanced

- Cross-validation : Combine multiple techniques (e.g., 2D NMR for ambiguous peaks, high-resolution MS for exact mass).

- Reaction monitoring : Use TLC or LC-MS during synthesis to identify intermediate byproducts affecting purity .

- Theoretical modeling : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

What strategies improve synthetic yield and purity in multi-step syntheses?

Q. Advanced

- Optimized reaction conditions : Use inert atmospheres (N2/Ar) for moisture-sensitive steps and controlled temperatures (e.g., 0–5°C for exothermic reactions) .

- Catalyst selection : Employ Pd catalysts for cross-coupling or organocatalysts for asymmetric synthesis .

- Workup protocols : Purify intermediates via column chromatography or recrystallization to remove impurities early .

How can structure-activity relationship (SAR) studies be conducted for this compound?

Q. Advanced

- Substituent variation : Synthesize analogs with modified methoxy, imidazole, or pyridine groups. For example, replace methoxy with ethoxy or halogen .

- Bioisosteric replacement : Substitute imidazole with triazole or thiazole to assess impact on target binding .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger) to identify critical binding motifs .

What are the common intermediates in synthesizing this compound?

Q. Basic

- Pyridinyl-imidazole intermediate : Synthesized via cyclocondensation of pyridine-3-carbaldehyde with ethylenediamine derivatives .

- Benzoyl chloride derivative : Prepared by chlorination of 4-methoxybenzoic acid using thionyl chloride .

How can environmental fate and degradation pathways of this compound be studied?

Q. Advanced

- Environmental simulation : Conduct hydrolysis/photolysis studies under varying pH and UV light conditions. Monitor degradation via LC-MS .

- Ecotoxicology assays : Evaluate toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

- Metabolite identification : Use HR-MS/MS to characterize transformation products in soil or water matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.